molecular formula C13H15N3O2S B11176333 N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11176333
M. Wt: 277.34 g/mol
InChI Key: UDCSPCAKEKBQGQ-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a sulfonamide group attached to a benzene ring substituted with three methyl groups and two cyanomethyl groups. The presence of the cyano groups makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano groups can be substituted with other nucleophiles.

    Reduction Reactions: The cyano groups can be reduced to primary amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Cyclization: Acidic or basic conditions depending on the desired heterocycle.

Major Products

    Substitution: Formation of N,N-bis(alkyl or aryl)methyl-2,4,6-trimethylbenzenesulfonamide.

    Reduction: Formation of N,N-bis(aminomethyl)-2,4,6-trimethylbenzenesulfonamide.

    Cyclization: Formation of various heterocyclic compounds depending on the reaction conditions.

Scientific Research Applications

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide involves its ability to undergo various chemical transformations due to the presence of reactive cyano groups. These transformations can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the transformed products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the trimethylbenzenesulfonamide group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-10-8-11(2)13(12(3)9-10)19(17,18)16(6-4-14)7-5-15/h8-9H,6-7H2,1-3H3

InChI Key

UDCSPCAKEKBQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC#N)CC#N)C

Origin of Product

United States

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